molecular formula C7H2BrCl2F3O B1380013 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene CAS No. 1417569-51-7

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene

Cat. No.: B1380013
CAS No.: 1417569-51-7
M. Wt: 309.89 g/mol
InChI Key: AOXSWZIJQSPEEI-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene (CAS 1417566-89-2) is a high-value, polyhalogenated aromatic compound that serves as a versatile synthetic intermediate in advanced chemical research . Its molecular structure, characterized by multiple halogen atoms (bromine and chlorine) and a robust trifluoromethoxy group, creates a heavily electron-deficient aromatic system . This electronic deactivation confers exceptional stability under standard conditions and directs its reactivity towards specific transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . The bromine atom acts as a superior leaving group compared to the chlorines, allowing for selective functionalization at this site to construct complex biaryl architectures, a common motif in pharmaceuticals and organic materials . The trifluoromethoxy group is a critical structural feature, known to significantly influence the lipophilicity, metabolic stability, and overall bioavailability of candidate molecules . As such, this compound is an essential building block in medicinal chemistry for the development of novel therapeutic agents, particularly in the synthesis of enzyme inhibitors and receptor ligands . Furthermore, its heavily halogenated nature makes it a candidate for use in materials science, including the creation of liquid crystals, polymers, and other advanced materials where specific electronic and steric properties are required . The compound is typically handled under inert atmospheres for sensitive reactions and purified via techniques like recrystallization or chromatography to achieve high purity . Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not approved for human or veterinary consumption .

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSWZIJQSPEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Bromination

  • Starting materials often include chlorinated benzene derivatives such as 1,3-dichlorobenzene or 2,4-dichloronitrobenzene.
  • Bromination is typically performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the 5-position.
  • Diazotization and Sandmeyer-type reactions are employed to replace amino groups with halogens, facilitating the introduction of chlorine or bromine at desired positions.

Introduction of the Trifluoromethoxy Group

  • The trifluoromethoxy substituent is introduced either by:
    • Nucleophilic substitution of a suitable leaving group (e.g., chlorine) by trifluoromethoxide ion.
    • Use of trifluoromethylation reagents that convert hydroxyl or halogen groups to trifluoromethoxy.
  • Direct trifluoromethoxylation methods using trifluoromethoxy reagents or copper-mediated trifluoromethoxylation of aryl halides are reported in literature.

Representative Preparation Method

A typical preparation method involves the following steps (adapted from related halogenated trifluoromethoxybenzene syntheses and patents on analog compounds):

Step Reaction Conditions Yield/Remarks
1 Starting material : 1,3-dichloro-2-nitrobenzene Commercial or synthesized -
2 Reduction of nitro group to amine (e.g., catalytic hydrogenation or chemical reduction) H2/Pd-C or SnCl2/HCl High yield
3 Diazotization of amine group to diazonium salt NaNO2, HCl, 0-5°C -
4 Sandmeyer reaction to replace diazonium with fluorine or chlorine CuCl or CuF Moderate to high yield
5 Bromination at 5-position Br2 or NBS, solvent (e.g., CCl4), light or heat Regioselective bromination
6 Trifluoromethoxylation Nucleophilic substitution with trifluoromethoxide or copper-mediated trifluoromethoxylation Requires anhydrous conditions, inert atmosphere

Detailed Research Findings and Data

Diazotization and Halogenation

  • Diazotization of 6-bromo-2,4-dichloro-3-fluoroaniline followed by reduction yields 5-bromo-1,3-dichloro-2-fluorobenzene, a close analog of the target compound.
  • This process involves careful temperature control (0–5°C) and use of copper(I) salts to facilitate halogen substitution.

Trifluoromethoxylation Techniques

  • Trifluoromethoxy groups can be introduced via nucleophilic aromatic substitution on chlorinated aromatics using trifluoromethoxide ions generated in situ.
  • Copper-mediated trifluoromethoxylation of aryl halides provides a modern, efficient approach to install -OCF3 groups with good regioselectivity.

Reaction Conditions and Yields

Reaction Step Reagents Conditions Yield (%) Notes
Reduction of nitro to amine SnCl2·2H2O, HCl Reflux, 2-4 h 85-95 High purity amine intermediate
Diazotization NaNO2, HCl 0-5°C, 30 min Quantitative Formation of diazonium salt
Sandmeyer halogenation CuCl or CuF 0-25°C, 1-2 h 70-85 Substitution with Cl or F
Bromination Br2 or NBS Room temp or reflux 60-75 Selective bromination at 5-position
Trifluoromethoxylation Cu(OCF3) complex or nucleophilic OCF3 60-100°C, inert atmosphere 50-70 Requires moisture-free conditions

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Challenges
Diazotization-Sandmeyer + Bromination + Trifluoromethoxylation NaNO2, CuCl, Br2, Cu(OCF3) Multi-step substitution High regioselectivity, scalable Sensitive intermediates, moisture-sensitive trifluoromethoxylation
Direct nucleophilic substitution of chlorinated precursor with trifluoromethoxide Trifluoromethoxide ion Nucleophilic aromatic substitution Fewer steps Requires strong nucleophile, harsh conditions
Copper-mediated trifluoromethoxylation of aryl halides Cu(OCF3) complexes Transition-metal catalysis Mild conditions, good yields Requires specialized reagents

Notes on Practical Considerations

  • Strict control of temperature and atmosphere (dry, inert gas) is necessary to avoid side reactions, especially during trifluoromethoxylation.
  • Purification typically involves column chromatography or recrystallization to separate regioisomers and remove unreacted halogenated intermediates.
  • Analytical techniques such as NMR (including ^19F NMR), GC-MS, and HPLC are essential for confirming the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the halogens.

    Coupling: Biaryl compounds.

    Oxidation/Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is used in:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
Target Compound C₇H₂BrCl₂F₃O Br (5), Cl (1,3), -OCF₃ (2) Br, Cl, -OCF₃
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene C₇H₂BrF₅O Br (5), F (1,3), -OCF₃ (2) Br, F, -OCF₃
5-Bromo-1,3-dichloro-2-methylbenzene C₇H₅BrCl₂ Br (5), Cl (1,3), -CH₃ (2) Br, Cl, -CH₃
5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene C₇H₂BrCl₃F₂O Br (5), Cl (1,3), -OCHClF₂ (2) Br, Cl, -OCHClF₂
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O Br (1), -OCF₃ (3) Br, -OCF₃

Key Comparative Insights:

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorine increases lipophilicity and metabolic stability, while chlorine enhances electrophilicity and reaction rates .
  • -OCF₃ vs. -OCHClF₂ : The trifluoromethoxy group offers greater electron-withdrawing effects compared to chloro(difluoro)methoxy, influencing reaction pathways .

Fluorinated analogs exhibit improved bioavailability but reduced antimicrobial potency compared to chlorinated derivatives .

Synthetic Utility :

  • The trifluoromethoxy group in the target compound facilitates coupling reactions (e.g., Suzuki), making it valuable for synthesizing biaryl structures .
  • Methyl or simpler halogen substituents reduce synthetic versatility due to steric or electronic limitations .

Biological Activity

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₇H₂BrCl₂F₃O and a molecular weight of approximately 309.90 g/mol. The presence of multiple halogen substituents (bromine, chlorine) and a trifluoromethoxy group significantly influences its chemical reactivity and biological interactions.

Cytotoxicity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar halogenation patterns have shown IC50 values less than 10 µM against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines . The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 1SW480≤ 10Apoptosis induction
Compound 2PC38.9Cell cycle arrest
Compound 3K-562≤ 10Necrosis

The mechanisms underlying the cytotoxic activity of halogenated aromatic compounds like this compound involve several pathways:

  • Apoptosis Induction : Studies indicate that these compounds can trigger both early and late apoptosis in cancer cells. Flow cytometry analyses revealed a significant increase in late apoptotic cells when treated with specific derivatives .
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The halogen substituents may contribute to oxidative stress within the cells, further promoting apoptotic pathways .

Case Studies

A notable case study involved the synthesis and testing of various derivatives of this compound. Researchers synthesized several analogs and evaluated their cytotoxic profiles against different cancer cell lines. The most effective compounds demonstrated a reduction in live cell counts by up to 93% compared to controls .

Applications in Drug Development

Given its promising biological activity, this compound is being explored for potential applications in drug development. Its structural features make it a valuable scaffold for designing new anticancer agents. Additionally, its unique reactivity allows for modifications that could enhance selectivity and reduce toxicity towards normal cells.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-1,3-dichloro-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and trifluoromethoxy substitution on a benzene ring. For example:
  • Step 1 : Bromination of 1,3-dichloro-2-(trifluoromethoxy)benzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 80–100°C .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >95% purity. Reaction temperature and catalyst loading are critical; excess bromine may lead to over-halogenation.
  • Alternative Routes : Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives are feasible but require palladium catalysts and inert conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :
  • ¹⁹F NMR : The trifluoromethoxy group (-OCF₃) exhibits a distinct triplet near δ -55 to -58 ppm due to coupling with adjacent substituents .
  • Mass Spectrometry (EI-MS) : Look for fragmentation patterns: M⁺ peaks at m/z 295 (C₇H₂BrCl₂F₃O⁺) and characteristic loss of Br (Δ m/z 79) or Cl (Δ m/z 35) .
  • IR : Strong C-F stretches (1100–1250 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What electronic effects dominate the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :
  • The trifluoromethoxy group is a strong electron-withdrawing group (EWG), activating the benzene ring toward SNAr at positions ortho/para to itself. However, steric hindrance from chlorine and bromine substituents may limit accessibility .
  • Kinetic Studies : Use DFT calculations to model charge distribution. For example, the C-4 position (para to -OCF₃) shows higher electron deficiency, favoring attack by amines or thiols .
  • Experimental Validation : React with sodium methoxide (MeONa) in DMF at 120°C; monitor substitution via HPLC. Competing dehalogenation may occur if reducing agents are present .

Q. How do solvent polarity and temperature affect crystallographic packing of this compound?

  • Methodological Answer :
  • Crystallization Screening : Use solvents like dichloromethane (low polarity) vs. DMSO (high polarity). Polar solvents often yield monoclinic crystals with P2₁/c symmetry due to hydrogen bonding with residual solvent .
  • Thermal Analysis (DSC) : Melting points range from 85–90°C, with decomposition above 200°C. Phase transitions are solvent-dependent; anhydrous conditions reduce lattice defects .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzene derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial assays) using standardized protocols (CLSI guidelines). Discrepancies often arise from impurity levels (>2% reduces reproducibility) .
  • Structure-Activity Relationships (SAR) : Isolate electronic vs. steric effects. For example, replacing Br with I increases lipophilicity but may reduce metabolic stability .

Key Notes for Experimental Design

  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict viable precursors like 1,3-dichloro-2-(trifluoromethoxy)benzene .
  • Contaminant Mitigation : Use anhydrous Na₂SO₄ during workup to avoid hydrolysis of -OCF₃ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene

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